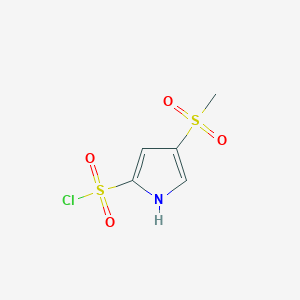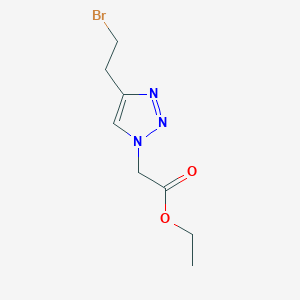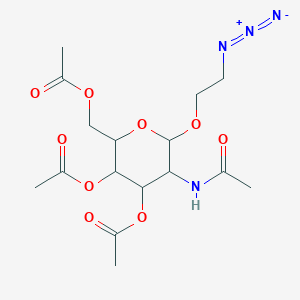
2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannoheptulose is a seven-carbon sugar (heptose) that is naturally found in avocadosD-Mannoheptulose is known for its ability to inhibit hexokinase, an enzyme crucial for the glycolysis pathway, thereby affecting glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Mannoheptulose can be synthesized through the transformation of D-glycero-D-galactoheptose using dicyclohexylcarbodiimide as a transformation reagent. This method yields a higher amount of D-Mannoheptulose (~60%) compared to other methods .
Industrial Production Methods: While specific industrial production methods for D-Mannoheptulose are not extensively documented, the synthesis typically involves the use of advanced organic synthesis techniques and reagents to ensure high purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: D-Mannoheptulose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions include heptonic acids, heptitols, and various substituted heptoses, depending on the reaction conditions and reagents used .
Scientific Research Applications
D-Mannoheptulose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: It serves as a tool to investigate glucose metabolism and its regulation in biological systems.
Medicine: D-Mannoheptulose is explored for its potential therapeutic effects, particularly in cancer treatment, due to its ability to inhibit glycolysis in cancer cells
Mechanism of Action
D-Mannoheptulose exerts its effects primarily by inhibiting hexokinase, the enzyme responsible for the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. By blocking this enzyme, D-Mannoheptulose prevents the breakdown of glucose, leading to reduced ATP production and altered cellular metabolism. This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .
Comparison with Similar Compounds
D-Glucose: A common six-carbon sugar involved in glycolysis.
D-Fructose: Another six-carbon sugar that enters glycolysis after conversion to fructose-6-phosphate.
D-Galactose: A six-carbon sugar that is converted to glucose-6-phosphate before entering glycolysis.
Uniqueness of D-Mannoheptulose: D-Mannoheptulose is unique due to its seven-carbon structure and its specific inhibition of hexokinase. Unlike other sugars, it does not undergo glycolysis, making it a valuable tool for studying glucose metabolism and developing therapeutic strategies targeting glycolysis .
Properties
IUPAC Name |
2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIWUXASLYEWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)](/img/structure/B15093687.png)
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)







